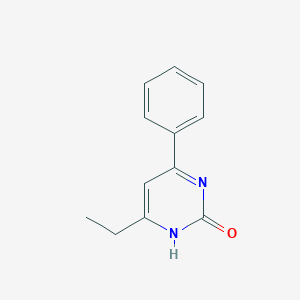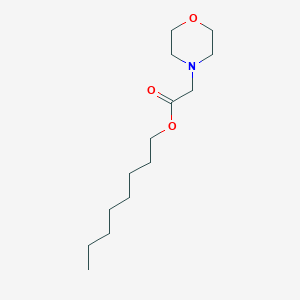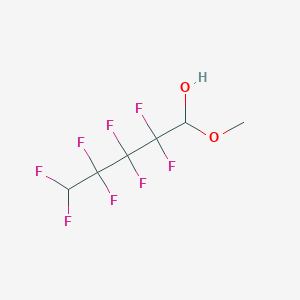![molecular formula C16H24O3S B14399631 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one CAS No. 88357-04-4](/img/structure/B14399631.png)
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one is an organic compound characterized by a sulfonyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonylation of a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of heptane-1-sulfonyl chloride with a phenyl derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a propan-2-one derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable aromatic system, while the propan-2-one moiety can participate in various chemical transformations. These interactions contribute to the compound’s reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Methylsulfonyl)phenyl]propan-2-one: Similar structure but with a methyl group instead of a heptane group.
1-[4-(Ethanesulfonyl)phenyl]propan-2-one: Contains an ethane group instead of a heptane group.
1-[4-(Butanesulfonyl)phenyl]propan-2-one: Features a butane group instead of a heptane group.
This comprehensive overview highlights the significance of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
88357-04-4 |
|---|---|
Molekularformel |
C16H24O3S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-(4-heptylsulfonylphenyl)propan-2-one |
InChI |
InChI=1S/C16H24O3S/c1-3-4-5-6-7-12-20(18,19)16-10-8-15(9-11-16)13-14(2)17/h8-11H,3-7,12-13H2,1-2H3 |
InChI-Schlüssel |
YPQZPTPVBUQQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)



![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)

![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
